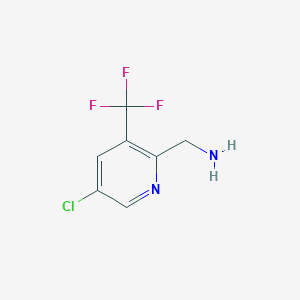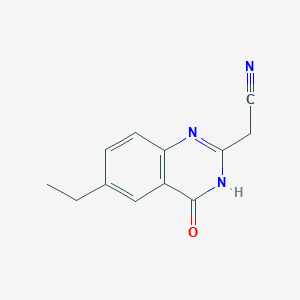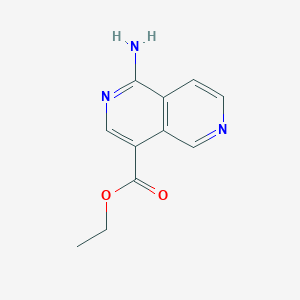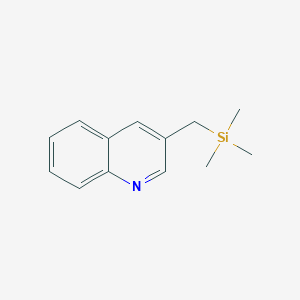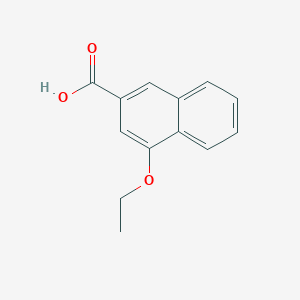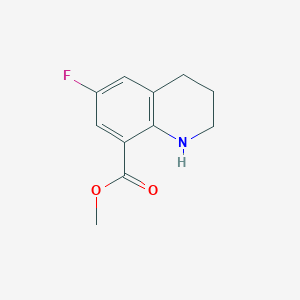
8-(Trifluoromethyl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H8F3N It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the 8th position and an amine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-naphthylamine using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)naphthalen-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the trifluoromethyl group can influence the reactivity of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-8-(trifluoromethyl)naphthalen-2-amine.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
8-(Trifluoromethyl)naphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Naphthylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
8-Methylnaphthalen-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to lower lipophilicity and different reactivity.
Uniqueness: The electron-withdrawing nature of the trifluoromethyl group enhances the compound’s stability and interaction with biological targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H8F3N |
|---|---|
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
8-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6H,15H2 |
Clé InChI |
SADFEBAHYXVNTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)N)C(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)



